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1-(4-Hydroxybenzofuran-2-yl)ethanone

Cat. No.: B3326152
CAS No.: 23295-57-0
M. Wt: 176.17 g/mol
InChI Key: HJRCYLAIOALJLG-UHFFFAOYSA-N
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Description

Contextualization within Benzofuran (B130515) Chemistry Research

The study of 1-(4-Hydroxybenzofuran-2-yl)ethanone is rooted in the extensive research dedicated to benzofuran chemistry. This field investigates a class of heterocyclic compounds that are not only prevalent in nature but also serve as foundational structures for the synthesis of a multitude of commercially and medically important molecules.

The benzofuran scaffold, formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is recognized as a "privileged heterocycle" in medicinal chemistry. nih.govrsc.org This designation is attributed to its recurrence as a core structural component in numerous natural products and synthetic compounds that exhibit a wide spectrum of potent biological activities. nih.govmdpi.comnih.govnih.gov The rigid, planar structure of the benzofuran nucleus provides an ideal framework for the spatial orientation of various functional groups, enabling specific interactions with biological targets.

The versatility of the benzofuran ring system allows for the development of derivatives with diverse therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antihyperglycemic activities. rsc.orgnih.govnih.gov This broad range of bioactivity has made the benzofuran skeleton a subject of intense research for the design and synthesis of novel therapeutic agents. nih.govnih.gov

Table 1: Examples of Bioactive Compounds Featuring the Benzofuran Scaffold

Compound Name Class Reported Biological Activity Reference(s)
Amiodarone Synthetic Antiarrhythmic agent for treating cardiac arrhythmias. mdpi.com
Ailanthoidol Natural (Neolignan) Antiviral, antioxidant, and antifungal. mdpi.comlbp.world
Moracin D Natural Anti-inflammatory, antioxidant, induces apoptosis in cancer cells. mdpi.com
BNC105 Synthetic Potent and selective antiproliferative agent. mdpi.com
Cicerfuran Natural Antibacterial and antifungal. mdpi.com

Benzofuran derivatives are ubiquitously distributed in the plant kingdom, where they function as secondary metabolites. rsc.org These natural products are particularly abundant in plant families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae. mdpi.comnih.gov They are isolated from various parts of the plant, including the roots, heartwood, and leaves.

The biosynthesis of these compounds in plants often involves complex enzymatic pathways. While specific pathways vary, they generally originate from precursors in the phenylpropanoid pathway. Through a series of hydroxylations, cyclizations, and other modifications, plants construct the core benzofuran ring and its various derivatives. The natural diversity of these compounds has provided chemists with a rich source of lead structures for drug discovery. rsc.org

Table 2: Selected Naturally Occurring Benzofuran Derivatives and Their Plant Sources

Compound Name Plant Source(s) Plant Family Reference(s)
Moracin D Morus alba (White Mulberry) Moraceae mdpi.com
Cicerfuran Cicer spp. (Chickpea) Fabaceae mdpi.com
Ailanthoidol Chinese herbal plants - lbp.world
Machicendiol Machilus glaucescens Lauraceae lbp.world
Various Benzofurans Petasites hybridus (Butterbur) Asteraceae researchgate.net

Benzofuran-based compounds are classified based on the nature and position of the substituents attached to the core heterocyclic ring system. The parent compound, benzofuran, is a simple bicyclic structure. Derivatives can be formed through substitution on either the benzene or the furan portion of the molecule.

Key structural classes include:

Substituted Benzofurans: Simple derivatives where hydrogen atoms on the ring are replaced by functional groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), alkyl, or halogen groups.

2-Arylbenzofurans: A significant class where an aryl (e.g., phenyl) group is attached at the C-2 position of the furan ring. Many of these are found in nature. lbp.world

Benzofuran Ethanones (Acetylbenzofurans): Compounds, like the subject of this article, that possess an acetyl group (-COCH₃). The position of this group (commonly C-2 or C-3) is a key structural feature that influences reactivity and biological activity. nih.govlbp.world

Complex Fused Systems: More elaborate structures where the benzofuran moiety is fused to other ring systems to form polycyclic compounds.

The compound this compound is structurally defined by a benzofuran core, a hydroxyl group at the C-4 position of the benzene ring, and an ethanone (B97240) (acetyl) group at the C-2 position of the furan ring. This specific arrangement of an electron-donating hydroxyl group and an electron-withdrawing acetyl group is expected to influence the molecule's electronic properties and chemical reactivity.

Historical Overview of Academic Research on this compound and Related Structural Motifs

While the first synthesis of the parent benzofuran ring was reported by Perkin in 1870, research into its many derivatives has evolved considerably over the subsequent decades. nih.gov The study of benzofuran ethanones, in particular, has transitioned from foundational synthetic chemistry to targeted drug discovery efforts.

Early research on benzofuran ethanone derivatives focused primarily on establishing reliable methods for their synthesis and conducting basic characterization. One of the classical and widely used methods for constructing the 2-substituted benzofuran core involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.com This approach provides a straightforward route to 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives and highlights a general strategy for forming the furan ring fused to a phenolic precursor.

Another foundational reaction involves the direct acylation of a pre-formed benzofuran ring. However, controlling the position of substitution can be challenging. For 2-acetylbenzofurans specifically, syntheses often start from salicylaldehydes or other ortho-hydroxy-substituted aromatic precursors, which are cyclized with reagents that introduce the two-carbon side chain of the furan ring, including the acetyl group. Once synthesized, these early compounds were characterized using classical methods, which later came to include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) to confirm their structures. mdpi.com

The academic focus on benzofuran ethanone derivatives has markedly shifted from simple synthesis to the exploration of their vast potential in medicinal chemistry. The acetyl group at the C-2 position serves as a versatile chemical handle for further molecular modifications, allowing for the creation of extensive libraries of related compounds for biological screening. lbp.world

The evolution of research can be summarized in several key phases:

Functional Group Transformation: Initial studies explored the reactivity of the acetyl group. For example, the methylene (B1212753) carbon adjacent to the carbonyl is readily halogenated, as seen in the synthesis of 1-(benzofuran-2-yl)-2-bromoethanone, a key intermediate for further reactions. prepchem.com The carbonyl group itself can be condensed with hydrazides to form hydrazones, a class of compounds known for a wide range of biological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies: As biological screening became more common, researchers began to synthesize series of related benzofuran ethanones to understand how different substituents affect their activity. For instance, studies have shown that the introduction of bromine atoms into the benzofuran structure often increases cytotoxic potential against cancer cells. nih.govnih.gov The presence and position of the acetyl group itself have been found to be critical for the activity and selectivity of some derivatives. nih.gov

Targeted Drug Design: More recent research is focused on designing benzofuran ethanone derivatives to act on specific biological targets. This includes the development of compounds that induce apoptosis (programmed cell death) in cancer cells, inhibit key enzymes, or act as antimicrobial agents. nih.govnih.govmdpi.com The research on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, for example, has led to the identification of compounds with selective toxicity against leukemia cells and the ability to reduce the secretion of inflammatory cytokines like IL-6. nih.govmdpi.com

This progression demonstrates a clear trend from fundamental organic synthesis toward sophisticated, goal-oriented medicinal chemistry, underscoring the enduring importance of the benzofuran ethanone scaffold in the search for new therapeutic agents.

Table 3: Evolving Applications and Research Findings for Benzofuran Ethanone Derivatives

Research Focus Example Derivative Class / Finding Investigated Activity Reference(s)
Chemical Reactivity Bromination of 2-acetylbenzofuran (B162037) Synthesis of reactive intermediates prepchem.com
Chemical Reactivity Condensation with hydrazides Synthesis of hydrazone derivatives mdpi.com
Anticancer Activity Bromo-derivatives of benzofuran ethanones Cytotoxicity, apoptosis induction in leukemia cells nih.govnih.govmdpi.com
Anticancer Activity 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone Tubulin inhibition nih.govmdpi.com
Anti-inflammatory Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone Inhibition of IL-6 secretion mdpi.com
Antimicrobial Activity Various 2-acetylbenzofuran derivatives Antibacterial and antifungal lbp.worldmdpi.com

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound is largely undefined, pointing to a significant number of unexplored avenues.

A primary gap exists in the dedicated synthesis of this compound. While general methods for benzofuran synthesis are abundant, specific optimization for this substitution pattern is not well-documented. mdpi.comjocpr.comorganic-chemistry.org Key synthetic strategies that could be adapted include:

Intramolecular Cyclization: Methods such as the Perkin rearrangement or transition-metal-catalyzed cyclization of appropriately substituted phenols and ketones are common for benzofuran synthesis. medcraveonline.comthieme-connect.comresearchgate.net The specific precursors and reaction conditions for maximizing the yield of this compound remain to be systematically studied.

Annulation Reactions: Building the furan ring onto a pre-existing benzene derivative is another viable approach. researchgate.net

A detailed mechanistic understanding of the formation of this specific isomer is also lacking. Studies are needed to elucidate the reaction pathways, intermediates, and the influence of the hydroxyl group on the regioselectivity of the cyclization process.

The following table outlines potential synthetic precursors that could be investigated for the synthesis of this compound, based on established benzofuran synthetic strategies.

Starting Material 1Starting Material 2Potential Synthetic Method
Resorcinol (B1680541)3-chloro-2,4-pentanedionePerkin-like condensation and cyclization
2-iodoresorcinolTerminal alkyne (e.g., 3-butyn-2-one)Sonogashira coupling followed by intramolecular cyclization
1,2,4-TrihydroxybenzenePropargyl alcohol derivativesMetal-catalyzed annulation

This table is illustrative of potential synthetic routes and is not based on experimentally verified syntheses for this specific compound.

Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis and study of this compound. tus.ac.jpnih.govacs.org These include:

Photoredox Catalysis: Light-mediated reactions could offer milder and more selective routes to benzofuran cores.

C-H Activation/Functionalization: Direct functionalization of the benzofuran scaffold could provide a more efficient way to introduce the acetyl group or other functionalities. acs.org

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, potentially improving yields and safety for certain synthetic steps.

The biological evaluation of this compound is a significant unexplored area. Screening for activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties would be a crucial first step in understanding its therapeutic potential. nih.govphytojournal.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B3326152 1-(4-Hydroxybenzofuran-2-yl)ethanone CAS No. 23295-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)10-5-7-8(12)3-2-4-9(7)13-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRCYLAIOALJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 4 Hydroxybenzofuran 2 Yl Ethanone

Classical Synthetic Routes to the Benzofuran (B130515) Core and Ethanone (B97240) Moiety of the Compound

Traditional synthetic approaches typically involve the stepwise assembly of the molecule, focusing first on the formation of the heterocyclic benzofuran core and then on the installation of the required functional groups.

The construction of the benzofuran ring is a cornerstone of the synthesis. Various classical methods achieve this through intramolecular cyclization, forming the crucial C-O bond of the furan (B31954) ring. A common strategy involves the reaction of an ortho-substituted phenol (B47542) with a component that provides the remaining two carbon atoms of the furan ring.

One prevalent method is the acid-catalyzed cyclization and dehydration of α-aryloxy ketones. For instance, a ketone derived from a suitably substituted hydroquinone (B1673460) or resorcinol (B1680541) derivative can undergo intramolecular condensation to form the benzofuran ring. Another approach involves the cyclization of o-alkynylphenols, often mediated by transition metals, which can be a versatile route to substituted benzofurans. researchgate.net The Perkin rearrangement and reactions involving the condensation of phenacyl phenyl ethers using polyphosphoric acid (PPA) also represent established routes to the 2-substituted benzofuran scaffold. jocpr.com

A summary of relevant classical cyclization strategies is presented below.

Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct Type
Condensationo-Hydroxyacetophenone derivativeα-Halo ketone, Base2,3-Disubstituted benzofuran
Dehydrocyclization2-Ethylphenol derivativeOxidation Catalyst2,3-Benzofuran bohrium.com
O-Arylation/Cyclizationo-HalophenolCuprous aryl acetylene2-Arylbenzofuran jocpr.com
Tandem Reaction2-MethoxyphenylacetonesBoron tribromide (BBr₃)2-Methylbenzofuran jocpr.com

This table presents generalized classical routes to the benzofuran core.

The introduction of the ethanone (acetyl) group onto the benzofuran ring is typically achieved via electrophilic acylation, most commonly the Friedel-Crafts acylation. nih.gov In this reaction, the pre-formed 4-hydroxybenzofuran is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or bismuth (III) trifluoromethanesulfonate. orgsyn.org

The regioselectivity of this reaction is critical. The hydroxyl group at the 4-position and the furan ring oxygen are both activating, electron-donating groups that direct electrophilic substitution. Acylation generally occurs preferentially at the C2 position of the benzofuran ring due to its higher electron density. However, competing acylation at other positions, such as C3 or on the benzene (B151609) ring, can occur, potentially lowering the yield of the desired product. nih.gov

An alternative to Lewis acid-catalyzed methods is the use of trifluoroacetic anhydride (TFAA) to mediate the acylation with a carboxylic acid. This approach avoids strong Lewis acids and can offer different regioselectivity or milder reaction conditions. arkat-usa.org

Acylation MethodAcylating AgentCatalyst/MediatorKey Features
Friedel-Crafts AcylationAcetyl chloride / Acetic anhydrideLewis Acids (e.g., AlCl₃)Most common method; regioselectivity can be an issue. nih.gov
TFAA-Mediated AcylationAcetic acidTrifluoroacetic anhydride (TFAA)Avoids strong Lewis acids; proceeds via a mixed anhydride. arkat-usa.org
Rearrangement Strategy2-Hydroxychalcone derivativeBase or weak acidForms 3-acylbenzofurans via rearrangement and cyclization. nih.gov

This table summarizes key methods for introducing an ethanone group onto a benzofuran scaffold.

Incorporating the hydroxyl group at the C4 position is a key synthetic challenge that is often best addressed by selecting an appropriately substituted starting material. Synthesizing the benzofuran ring from a precursor that already contains the hydroxyl group, or a protected version thereof, is generally more efficient than attempting to hydroxylate the pre-formed benzofuran.

For example, starting with a derivative of resorcinol (1,3-dihydroxybenzene) or hydroquinone (1,4-dihydroxybenzene) allows the hydroxyl group to be correctly positioned from the outset. A recently developed method involves the oxidative coupling of simple phenols with β-dicarbonyl compounds, catalyzed by zinc iodide and using phenyliodonium (B1259483) diacetate (PIDA) as an oxidant, to directly produce 5-hydroxybenzofurans. thieme-connect.com While this produces a different isomer, the principle of using a pre-hydroxylated starting material is central.

Another innovative strategy involves a "deconstructive reorganization" of pyrone-derived alkynes, where both the benzene and furan rings are constructed simultaneously, allowing for the preparation of various hydroxylated benzofurans with high atom economy. nih.govresearchgate.net Direct hydroxylation of an existing benzofuran ring is generally difficult to control and can lead to a mixture of products or oxidation of the furan ring.

Modern Approaches for Functionalization at the Hydroxybenzofuran and Ethanone Units

Contemporary synthetic chemistry emphasizes the use of catalytic methods and sustainable practices to improve efficiency, selectivity, and environmental compatibility.

Transition metal catalysis has become indispensable for synthesizing and functionalizing heterocyclic compounds like benzofurans. nih.gov Catalysts based on palladium, copper, nickel, and rhodium enable a wide array of transformations. nih.govacs.org

For the synthesis of the core, palladium- and copper-cocatalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a powerful one-pot method. nih.govacs.org This approach allows for the assembly of highly substituted benzofurans from readily available starting materials. organic-chemistry.org

For advanced derivatization of a pre-existing 1-(4-hydroxybenzofuran-2-yl)ethanone scaffold, cross-coupling reactions are highly valuable. If the molecule is first halogenated (e.g., brominated or iodinated) on the benzene ring, it can undergo reactions such as:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid to form a new carbon-carbon bond, allowing for the introduction of aryl or vinyl substituents.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce alkenyl side chains.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction to form carbon-nitrogen bonds, introducing amine functionalities.

These methods provide powerful tools for creating libraries of complex derivatives from the core this compound structure for further research.

Modern synthesis increasingly incorporates the principles of green chemistry to reduce environmental impact. nih.gov This involves using less hazardous solvents, catalytic rather than stoichiometric reagents, minimizing waste, and designing energy-efficient processes. bohrium.com

Several green strategies have been applied to benzofuran synthesis:

Biocatalysis: The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been demonstrated for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to the corresponding chiral alcohol in an aqueous medium. This method offers high enantioselectivity and avoids harsh chemical reagents. nih.gov

Use of Greener Solvents: A one-pot synthesis of benzofuran derivatives has been reported using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and ethylene (B1197577) glycol. acs.org This solvent is biodegradable and has low toxicity, offering a sustainable alternative to conventional volatile organic solvents. acs.org

Catalyst-Free and One-Pot Reactions: Designing synthetic sequences where multiple steps occur in a single reaction vessel ("one-pot") reduces waste from intermediate purification steps and saves energy and time. tandfonline.com Some benzofuran syntheses have been developed that proceed under catalyst-free conditions or use recyclable catalysts. acs.orgtandfonline.com

Gas-Solid Catalysis: An innovative approach reports the synthesis of 2,3-benzofuran through the selective oxidation of ethylbenzene (B125841) over a solid Sr²⁺ modified FeOₓ/SiO₂ catalyst, representing an efficient and environmentally friendly gas-phase route. bohrium.com

These sustainable protocols are crucial for the future of chemical manufacturing, providing pathways to valuable compounds like this compound with minimal environmental footprint.

Green Chemistry Principles and Sustainable Synthetic Protocols

Biocatalytic Transformations and Enzymatic Approaches

Biocatalytic methods are at the forefront of green chemistry, offering high selectivity under mild reaction conditions. While specific enzymatic synthesis of this compound is not extensively documented, studies on analogous compounds provide significant insights. A notable example is the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to its corresponding alcohol, (S)-1-(benzofuran-2-yl)ethanol. nih.gov

This transformation was efficiently carried out using the whole-cell biocatalyst Lactobacillus paracasei BD87E6. nih.gov This process highlights the potential of enzymatic systems to produce chiral building blocks from benzofuran ethanone precursors. The reaction achieved a high yield of 92% and exceptional stereoselectivity, with an enantiomeric excess (ee) greater than 99.9%. nih.gov Such enzymatic reductions are valuable for producing optically active molecules that can serve as precursors for pharmaceuticals. researchgate.net The success of this bioreduction on the core benzofuran-2-yl-ethanone structure suggests that similar enzymatic approaches could be developed for hydroxylated derivatives like this compound, potentially leading to enantiomerically pure hydroxy-substituted benzofuran alcohols.

Solvent-Free and Aqueous Media Reactions

In line with green chemistry principles, conducting reactions in aqueous media or under solvent-free conditions minimizes environmental impact. The aforementioned biocatalytic reduction of 1-(benzofuran-2-yl)ethanone is a prime example of a reaction performed in an aqueous medium, demonstrating the feasibility of using water as a solvent for transformations of benzofuran derivatives. nih.gov

Solvent-free approaches, often assisted by microwave irradiation, have also been successfully applied to reactions involving benzofuran precursors. For instance, microwave-assisted synthesis has been shown to shorten reaction times and reduce side products in the creation of 2,3-disubstituted benzofurans. nih.gov The use of water as a reaction medium has been explored for a diverse range of heterocyclic syntheses, underscoring its role as an environmentally benign solvent. researchgate.net These methodologies represent sustainable alternatives to traditional organic solvents for the synthesis of this compound and related compounds.

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and atom-economical. researchgate.net MCRs have been developed for the synthesis of highly functionalized benzofurans. nih.govtandfonline.com

A compelling example is the one-pot, five-component synthesis of 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This reaction combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by a Palladium/Copper system. rsc.org This process efficiently creates six new bonds and generates significant molecular complexity from simple precursors in a single operation. rsc.org Such strategies could be adapted to use this compound as a building block, enabling the rapid generation of a library of complex derivatives with potential biological activities. The development of MCRs for benzofuran synthesis is a testament to their power in creating structurally diverse and medicinally relevant compounds. acs.org

Optimization of Reaction Conditions and Yields for the Compound's Synthesis

The efficient synthesis of hydroxybenzofurans, including the target compound, relies heavily on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, oxidant, solvent, and temperature can dramatically influence reaction outcomes and yields.

A systematic study on the synthesis of 5-hydroxybenzofurans via a tandem oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds illustrates this process. thieme-connect.comthieme-connect.de Researchers screened various catalysts and oxidants, identifying zinc iodide (ZnI₂) as an effective Lewis acid catalyst and phenyliodine(III) diacetate (PIDA) as the optimal oxidant, achieving a 61% yield. thieme-connect.de Further optimization of the solvent and temperature revealed that conducting the reaction in chlorobenzene (B131634) at 95 °C maximized the yield, which was improved to 88% by adjusting the substrate ratio. thieme-connect.de

CatalystOxidantSolventTemperature (°C)Yield (%)
ZnI₂DDQDCE8540
ZnI₂PIDADCE8561
ZnI₂PIDAToluene8569
ZnI₂PIDAChlorobenzene8575
ZnI₂PIDAChlorobenzene9581
ZnI₂PIDAChlorobenzene11083
ZnI₂PIDAChlorobenzene9588*
Data sourced from Thieme Connect. thieme-connect.comthieme-connect.de *Yield achieved after adjusting substrate ratio.

Similarly, optimizing the reaction time for the synthesis of dihydrobenzofuran neolignans from 20 hours down to 4 hours was achieved without significant loss of conversion or selectivity by changing the solvent and oxidant conditions. scielo.br These examples underscore the importance of methodical optimization to develop practical and high-yielding synthetic routes for substituted benzofurans.

Ligand Design and Catalyst Development for Enhanced Selectivity

The development of novel catalysts and ligands is central to advancing the synthesis of benzofurans with high efficiency and selectivity. A wide array of transition metals, including palladium, copper, nickel, rhodium, gold, and silver, have been employed as catalysts. nih.govacs.org

In nickel-catalyzed syntheses, the choice of ligand has been shown to be critical. For example, the use of 1,10-phenanthroline (B135089) as a ligand for a Ni(OTf)₂ catalyst resulted in high yields for the synthesis of benzofuran derivatives via intramolecular nucleophilic addition. nih.govacs.org Palladium-based catalysts are also widely used, often in combination with co-catalysts like copper iodide (CuI) in Sonogashira coupling reactions to build the benzofuran core. nih.govrsc.org In some cases, specific ligands such as tricyclohexylphosphine (B42057) (PCy₃) are employed to control the reaction pathway. acs.org

Ligand selection can also be used to tune the selectivity between different products. A ligand-controlled method for the synthesis of indoles and benzofurans from the same starting materials was developed, where the product ratio could be tuned by the specific mono-protected amino acid (MPAA) ligand used. bohrium.com The ongoing design of new catalysts and ligands continues to expand the toolkit for the selective and efficient synthesis of complex benzofuran structures.

Mechanistic Insights into Reaction Pathways to Improve Efficiency

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and improving efficiency. For the synthesis of 5-hydroxybenzofurans via PIDA-mediated oxidative coupling, two plausible mechanistic pathways were proposed. thieme-connect.de

Path A: Involves a 1,4-Michael addition to form an intermediate, which then undergoes intramolecular cyclization followed by aromatization.

Path B: Involves the same initial Michael addition, but is followed by aromatization before the final cyclization step.

By observing that substrates with electron-withdrawing groups gave poor yields, researchers concluded that Path A was the more likely route. thieme-connect.comthieme-connect.de This insight helps in selecting appropriate substrates to maximize yield.

Stereoselective Synthesis of this compound Analogues (if applicable)

The stereoselective synthesis of analogues of this compound is of significant interest, particularly for creating chiral molecules for pharmaceutical applications. The reduction of the ketone functionality to a chiral alcohol is a common and valuable transformation.

A highly effective method for the stereoselective synthesis of (S)-1-(benzofuran-2-yl)ethanol has been demonstrated using a whole-cell biocatalyst. nih.gov The asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei provides the (S)-enantiomer of the corresponding alcohol with excellent results. This "green" method, performed in an aqueous medium, is not only highly selective but also scalable. nih.govresearchgate.net Another study demonstrated the enantioselective reduction of the same ketone using carrot bits (Daucus carota) as the biocatalyst, further highlighting the utility of plant-based enzymes in stereoselective transformations. researchgate.net

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee %)
1-(Benzofuran-2-yl)ethanoneLactobacillus paracasei BD87E6(S)-1-(Benzofuran-2-yl)ethanol92>99.9
Data sourced from Wiley Periodicals, Inc. nih.gov

These enzymatic and biocatalytic approaches showcase a powerful strategy for accessing enantiomerically pure analogues of this compound, which would be challenging to achieve through traditional chemical methods without the use of expensive chiral reagents. researchgate.net

Chiral Catalyst Development for Enantioselective Synthesis

The enantioselective synthesis of benzofuran derivatives is a significant challenge, driving the development of novel chiral catalysts. These catalysts, which can be metal complexes, small organic molecules (organocatalysts), or enzymes (biocatalysts), are designed to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Organocatalysis: Chiral phosphoric acids and squaramide-based catalysts have emerged as powerful tools in asymmetric synthesis. For instance, a Cinchona squaramide catalyst has been successfully employed in the asymmetric [4+2] cyclization of benzofuran-derived azadienes with azlactones. nih.gov This method yields complex benzofuran-fused heterocyclic structures with exceptional stereocontrol, achieving high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). nih.gov Similarly, chiral phosphoric acids have been shown to catalyze the asymmetric 1,4-addition of indoles to benzofuran-derived azadienes, producing enantioenriched tri(hetero)arylmethane products with up to 99:1 enantiomeric ratio. researchgate.net

Transition-Metal Catalysis: Palladium and nickel complexes featuring chiral ligands are prominent in this area. A notable example involves a palladium-chiral phosphoramidite (B1245037) complex used to catalyze an asymmetric [4+3] cyclization reaction, delivering chiral benzofuran-fused azepines with up to 99% enantiomeric excess (ee). globethesis.com In another approach, a nickel-catalyzed asymmetric addition of aromatic halides to ketones has been developed for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofurans that contain a tertiary alcohol. acs.org

Biocatalysis: Enzymes and engineered proteins offer an environmentally friendly and highly selective alternative to traditional catalysts. A biocatalytic strategy using engineered myoglobins has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans. This method allows for the construction of stereochemically rich 2,3-dihydrobenzofurans with nearly perfect stereocontrol (>99.9% de and ee). rochester.edu

Table 1: Chiral Catalysts in Enantioselective Benzofuran Synthesis
Catalyst TypeSpecific Catalyst/LigandReaction TypeSubstrate ClassEnantioselectivity (ee)Reference
OrganocatalystCinchona Squaramide[4+2] CyclizationBenzofuran-derived AzadienesUp to 99% nih.gov
OrganocatalystChiral Phosphoric Acid1,4-AdditionBenzofuran-derived AzadienesUp to 99:1 er researchgate.net
Transition MetalPalladium-Chiral Phosphoramidite[4+3] CyclizationBenzofuran-fused 1-AzadienesUp to 99% globethesis.com
Transition MetalNickel with Chiral LigandIntramolecular AdditionAryl Halides and KetonesHigh acs.org
BiocatalystEngineered MyoglobinCyclopropanationBenzofurans>99.9% rochester.edu

Diastereoselective Approaches to Complex Benzofuran Derivatives

When a molecule already contains one or more chiral centers, introducing new ones requires controlling the relative stereochemistry, a process known as diastereoselective synthesis. For a molecule like this compound, subsequent reactions on the acetyl group or the benzofuran ring can be directed to form specific diastereomers, leading to complex polycyclic or highly substituted structures.

Cycloaddition Reactions: Diastereoselective cycloadditions are a powerful method for constructing multiple stereocenters simultaneously. A chiral guanidine (B92328) catalyst has been used in an asymmetric [4+1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. researchgate.net This reaction generates complex chiral spirooxindole frameworks containing a benzofuran moiety with high diastereoselectivities (up to >95:5 dr). researchgate.net The aforementioned squaramide-catalyzed [4+2] cyclization is also highly diastereoselective, providing access to benzofuran-fused heterocycles with excellent control over the relative stereochemistry of the newly formed chiral centers. nih.gov

Substrate-Controlled Reactions: In some cases, the inherent structure of the benzofuran substrate can direct the stereochemical outcome of a reaction. The synthesis of complex natural products containing the benzofuran ring often relies on stereoselective steps where the existing chirality in the molecule influences the approach of reagents, leading to the preferential formation of one diastereomer. rsc.org

Catalyst-Controlled Diastereoselection: As seen with biocatalysis, engineered myoglobins can perform cyclopropanation on the benzofuran double bond to yield tricyclic products with exceptional control, affording essentially a single diastereomer (>99.9% de). rochester.edu Another powerful strategy is the organocatalytic Michael addition of α-aryl isocyanoacetates to aurone-derived azadienes (which are structurally related to 2-acylbenzofurans). researchgate.net This approach creates two adjacent stereocenters, one of which is a quaternary carbon, with high diastereocontrol, yielding functionalized α-amino ester derivatives. researchgate.net

Table 2: Diastereoselective Strategies for Complex Benzofuran Derivatives
MethodologyCatalyst/ReagentReactant ClassesProduct TypeDiastereoselectivity (dr/de)Reference
[4+1] CyclizationChiral GuanidineBenzofuran-derived Azadienes & 3-ChlorooxindolesChiral Spirooxindoles>95:5 dr researchgate.net
[4+2] CyclizationCinchona SquaramideBenzofuran-derived Azadienes & AzlactonesBenzofuran-fused Heterocycles>20:1 dr nih.gov
Michael AdditionOrganocatalystAurone-derived Azadienes & Isocyanoacetatesα,α-Disubstituted α-Amino EstersHigh researchgate.net
CyclopropanationEngineered MyoglobinBenzofurans & Diazo ReagentsTricyclic Dihydrobenzofurans>99.9% de rochester.edu

Chemical Reactivity and Mechanistic Investigations of 1 4 Hydroxybenzofuran 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The furan (B31954) component of benzofuran is generally more reactive towards electrophiles than the benzene (B151609) ring. pearson.com In unsubstituted benzofuran, electrophilic attack preferentially occurs at the 2-position. stackexchange.comechemi.com However, since this position is already substituted in the target molecule, the next most likely site for attack on the furan ring is the 3-position.

On the benzene ring, the hydroxyl group at position 4 is a powerful activating group and an ortho-, para-director due to its ability to donate electron density through resonance. uci.edu Conversely, the ether oxygen of the furan ring also acts as an activating ortho-, para-director. The acetyl group at position 2 is a deactivating group and a meta-director with respect to the furan ring. The interplay of these influences determines the ultimate position of substitution.

The regioselectivity of electrophilic substitution on the 1-(4-Hydroxybenzofuran-2-yl)ethanone scaffold is a complex matter dictated by the balance of electronic and steric effects. The positions on the benzene ring (5, 6, and 7) and the furan ring (3) are all potential sites for substitution.

Position 3 (Furan Ring): This position is activated by the furan oxygen but deactivated by the adjacent meta-directing acetyl group. Attack at this position leads to a carbocation intermediate that can be stabilized by the lone pair of electrons on the furan oxygen. stackexchange.comechemi.com

Position 5 (Benzene Ring): This position is ortho to the strongly activating hydroxyl group and is a highly favored site for electrophilic attack. uci.edu

Position 7 (Benzene Ring): This position is also ortho to the hydroxyl group. While electronically activated, it may be more sterically hindered compared to the 5-position.

Position 6 (Benzene Ring): This position is para to the hydroxyl group, but substitution here is less common compared to the ortho positions in many phenol (B47542) reactions.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution on this compound
SubstituentPositionElectronic EffectDirecting InfluenceEffect on Ring Reactivity
-OH (Hydroxyl)4+R >> -I (Resonance Donating)Ortho, Para (to positions 5, 3)Strongly Activating
-C(O)CH₃ (Acetyl)2-R, -I (Resonance & Inductive Withdrawing)Meta (to position 3)Deactivating
-O- (Furan Ether)1+R (Resonance Donating)Ortho, Para (to positions 2, 7a, 3a)Activating

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the reaction pathways can be predicted based on established mechanisms for substituted phenols and benzofurans. masterorganicchemistry.comuci.edulibretexts.org

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would likely lead to mono- or poly-halogenation. uci.edu Given the strong activation by the hydroxyl group, the primary substitution product is expected to be 1-(5-Bromo-4-hydroxybenzofuran-2-yl)ethanone. Further halogenation could potentially occur at the 7-position.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. libretexts.org This powerful electrophile will react at the most nucleophilic site. The predicted major product would be 1-(4-Hydroxy-5-nitrobenzofuran-2-yl)ethanone, resulting from substitution ortho to the hydroxyl group.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. This reaction is generally reversible. As with nitration, the substitution is expected to be directed by the hydroxyl group, yielding 4-Hydroxy-2-acetylbenzofuran-5-sulfonic acid as the predominant product.

Nucleophilic Additions and Condensations Involving the Ethanone (B97240) Group

The ethanone group possesses a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity allows for a host of transformations, including the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures. libretexts.org

The acetyl moiety readily undergoes nucleophilic addition with various carbon-based nucleophiles. These reactions are fundamental for extending the carbon skeleton of the molecule.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that attack the carbonyl carbon to form a tertiary alcohol upon acidic workup. For example, reaction with methylmagnesium bromide would yield 2-(4-hydroxybenzofuran-2-yl)propan-2-ol. youtube.com

Cyanide Addition: The addition of a cyanide ion (e.g., from HCN or NaCN), typically under basic conditions, results in the formation of a cyanohydrin. libretexts.orgyoutube.com This reaction converts the ethanone group into a functional group containing both a hydroxyl and a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The α-protons of the ethanone's methyl group are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in condensation reactions, particularly with aldehydes and ketones, leading to the formation of α,β-unsaturated ketones, which are extended conjugated systems.

The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction of a ketone with an aromatic aldehyde in the presence of a base (e.g., NaOH, KOH). This reaction is widely used to synthesize chalcones and their analogues. Syntheses of various benzofuran-substituted chalcones have been reported starting from similar 2-acetylbenzofuran (B162037) precursors. nih.govnih.gov For instance, reacting this compound with a substituted benzaldehyde (B42025) (Ar-CHO) would produce a chalcone (B49325) derivative, 1-(4-hydroxybenzofuran-2-yl)-3-arylprop-2-en-1-one. nih.gov These extended π-systems are of significant interest in materials science and medicinal chemistry.

Table 2: Examples of Condensation Reactions with 2-Acetylbenzofuran Derivatives
2-Acetylbenzofuran ReactantAldehyde ReactantReaction TypeProduct ClassReference
1-(7-methoxy-1-benzofuran-2-yl)ethanone4-methylbenzaldehydeClaisen-Schmidt CondensationChalcone nih.gov
1-(7-ethoxy-1-benzofuran-2-yl)ethanoneVarious Aromatic AldehydesClaisen-Schmidt CondensationChalcone Derivatives nih.gov
1-(4,4-dimethyl-2-piperidon-6-yl)-2-propanone*Benzaldehyde DerivativesAldol-type Condensationα,β-Unsaturated Ketones nih.gov

Note: While not a benzofuran, this example illustrates a similar condensation pathway.

Redox Chemistry of the Hydroxy and Ethanone functionalities

The presence of both a phenol (hydroxy group) and a ketone (ethanone group) allows this compound to participate in both oxidation and reduction reactions.

Oxidation of the Hydroxyl Group: Phenolic hydroxyl groups are susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of quinone-like structures. Electrochemical studies on structurally related hydroxyphenyl derivatives show that they can be oxidized to generate reactive p-quinone imine intermediates, which can then react with nucleophiles. researchgate.net This suggests that this compound could potentially be oxidized to a benzofuran-fused quinone, a highly reactive species.

Reduction of the Ethanone Group: The carbonyl group of the ethanone is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for reducing ketones to alcohols, which would convert the title compound to 1-(4-hydroxybenzofuran-2-yl)ethanol. youtube.com

Biocatalytic Reduction: Asymmetric bioreduction offers a green chemistry approach to produce chiral alcohols. Studies have shown that 1-(benzofuran-2-yl)ethanone can be reduced to the corresponding (S)-1-(benzofuran-2-yl)ethanol with high yield and enantiomeric excess using whole-cell biocatalysts like Lactobacillus paracasei. researchgate.net This method highlights the potential for stereoselective reduction of the ethanone group in the target molecule.

Oxidation Pathways and Product Characterization

A comprehensive review of scientific literature reveals a lack of specific studies detailing the oxidation pathways and product characterization for this compound. While the phenolic hydroxyl group suggests a susceptibility to oxidation, potentially leading to quinone-type structures or oxidative coupling products, dedicated research on this specific molecule has not been extensively reported. Characterization of such products would typically involve spectroscopic methods like NMR, mass spectrometry, and IR spectroscopy to elucidate the resulting chemical structures.

Reduction Strategies and Control of Selectivity

The reduction of the acetyl group in benzofuran-2-yl ethanone derivatives is a key transformation for producing chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. While studies focusing specifically on the 4-hydroxy substituted compound are limited, research on the parent compound, 1-(benzofuran-2-yl)ethanone, provides significant insight into effective and selective reduction strategies.

Biocatalytic reduction offers a green and highly selective method for this transformation. Research has demonstrated the highly stereoselective bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using whole cells of Lactobacillus paracasei BD87E6. researchgate.net This method is noted for its mild reaction conditions and high efficiency. After optimizing parameters such as pH, temperature, and substrate concentration, the asymmetric bioreduction achieved a high yield and exceptional enantiomeric excess. researchgate.net

The study highlights a scalable and environmentally friendly process for producing the enantiopure alcohol, a valuable chiral building block. researchgate.net This biological approach demonstrates excellent control of selectivity, exclusively yielding the (S)-enantiomer. researchgate.net

Bioreduction of 1-(Benzofuran-2-yl)ethanone researchgate.net
ParameterCondition / Result
BiocatalystLactobacillus paracasei BD87E6
Substrate1-(Benzofuran-2-yl)ethanone
Product(S)-1-(Benzofuran-2-yl)ethanol
Yield92%
Enantiomeric Excess (ee)>99.9%
Reaction ScaleSuccessfully performed up to 6.73 g of substrate

Investigations into Ring-Opening and Rearrangement Mechanisms

The stability of the benzofuran ring system is generally high, but under specific energetic conditions, such as photochemical irradiation or high temperatures, ring-opening and rearrangement reactions can be induced.

Photo-Induced Rearrangements

Thermal and Catalytic Rearrangements

There is a notable absence of published research concerning the thermal and catalytic rearrangements of this compound. Such studies would be valuable for understanding the compound's thermal stability and its potential for isomerization or degradation at elevated temperatures or in the presence of various catalysts.

Reaction Kinetics and Thermodynamic Studies of the Compound's Transformations

Quantitative data on the reaction kinetics and thermodynamic parameters for the transformations of this compound are scarce. Kinetic studies would be essential to determine reaction rates, activation energies, and to elucidate detailed reaction mechanisms. Similarly, thermodynamic data would provide insight into the feasibility and equilibrium positions of its potential reactions. To date, such detailed physicochemical investigations for this compound have not been reported in the literature.

Advanced Spectroscopic and Structural Characterization Techniques for 1 4 Hydroxybenzofuran 2 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com High-resolution NMR allows for the precise assignment of proton and carbon atoms and provides valuable information about the molecule's conformation.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous structural assignment of 1-(4-Hydroxybenzofuran-2-yl)ethanone. emerypharma.comresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons, the furan (B31954) proton, the hydroxyl proton, and the acetyl methyl protons. The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom, including the carbonyl and quaternary carbons which are not directly observed in proton spectra.

Predicted NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~154
3~7.4~112
3a-~116
4-~156
4-OH~9.8 (broad s)-
5~6.9 (d)~114
6~7.2 (t)~125
7~7.0 (d)~110
7a-~148
C=O-~188
CH₃~2.6 (s)~27

2D NMR: 2D NMR techniques are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, COSY would show cross-peaks between the adjacent aromatic protons H-5, H-6, and H-7, confirming their positions in the spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. miami.edu It would be used to definitively link each proton shift in the table above to its corresponding carbon shift (e.g., H-3 to C-3, H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is vital for assigning quaternary carbons and connecting different parts of the molecule. Key expected correlations include from the acetyl methyl protons (CH₃) to the carbonyl carbon (C=O) and the C-2 of the benzofuran (B130515) ring, and from the furan proton (H-3) to C-2, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and preferred conformation. harvard.edu For example, a NOESY correlation between the furan proton H-3 and the acetyl methyl protons would suggest a specific spatial arrangement of the acetyl group relative to the furan ring.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form, making it ideal for studying polymorphism. researchgate.netresearchgate.net Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties.

By analyzing parameters like chemical shifts, which are highly sensitive to the local electronic environment, ssNMR can distinguish between different polymorphs of this compound. dur.ac.uk Each polymorph would exhibit a unique ssNMR spectrum due to differences in molecular conformation, crystal packing, and intermolecular interactions in the solid state. dur.ac.uknih.gov Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples and can be used to identify and quantify the components in a mixture of polymorphs. nih.gov

Single-Crystal X-ray Diffraction Studies of the Compound and its Co-crystals/Salts

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the crystalline state. asianpubs.org This technique provides unambiguous information on bond lengths, bond angles, and torsion angles.

An SCXRD study of this compound would reveal its exact molecular conformation in the solid state. researchgate.net It would detail the planarity of the benzofuran ring system and the orientation of the acetyl and hydroxyl substituents.

Example Crystallographic Data for a Benzofuran Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.268 (13)
b (Å)11.671 (15)
c (Å)15.414 (2)
α (°)90
β (°)72.683 (5)
γ (°)90
Volume (ų)1483.8 (3)
Z4

Note: Data is illustrative and based on a representative benzofuran derivative. asianpubs.org

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide detailed information about the structure and fragmentation of a molecule.

Electron Impact (EI) or Electrospray Ionization (ESI) are common methods to generate the molecular ion. The fragmentation pattern of this ion is a unique fingerprint that helps in structural confirmation. For aromatic ketones, a primary fragmentation pathway is often the α-cleavage to lose the alkyl group, forming a stable acylium ion. miamioh.edu Another common fragmentation involves cleavage adjacent to the aromatic ring.

For this compound (Molecular Weight: 176.17 g/mol ), key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): α-cleavage next to the carbonyl group would lead to a prominent acylium ion at m/z 161.

Formation of the acetyl cation: Cleavage of the bond between the carbonyl carbon and the benzofuran ring could produce an ion at m/z 43 ([CH₃CO]⁺).

Further fragmentation of the benzofuran ring system: Subsequent losses of carbon monoxide (CO) are common in such heterocyclic systems. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
176[M]⁺•Molecular Ion
161[M - CH₃]⁺Loss of methyl radical from acetyl group
133[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
43[CH₃CO]⁺Acetyl cation

Isotopic Labeling: To definitively confirm fragmentation pathways, isotopic labeling can be employed. wikipedia.org This involves synthesizing the molecule with a heavy isotope (e.g., ¹³C or ²H) at a specific position. nih.govcreative-proteomics.com For example, synthesizing this compound with a ¹³C-labeled methyl group in the acetyl moiety would result in the molecular ion shifting to m/z 177. Observing a fragment at m/z 161 would confirm the loss of the labeled methyl group, while the acetyl cation fragment would shift to m/z 44. This powerful method provides unambiguous proof of proposed fragmentation mechanisms. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Table 1: Theoretical HRMS Data for this compound (C₁₀H₈O₃)

Parameter Value
Molecular Formula C₁₀H₈O₃
Calculated Monoisotopic Mass 176.04734 u
Elemental Composition Carbon: 10
Hydrogen: 8

Note: Data is calculated and not from experimental measurements.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is instrumental in confirming the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. Although a specific experimental MS/MS spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation of similar benzofuran derivatives. researchgate.netnih.gov

The primary fragmentation would likely involve the loss of the acetyl group and subsequent cleavages of the benzofuran ring structure. Key predicted fragmentation pathways for the protonated molecule ([C₁₀H₈O₃+H]⁺, m/z 177.0546) include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 162.0317.

Loss of ketene (B1206846) (CH₂=C=O): This would lead to a fragment ion at m/z 135.0441.

Cleavage of the C-C bond between the carbonyl and the benzofuran ring: This could result in the formation of an acylium ion (CH₃CO⁺) at m/z 43.0184 and a 4-hydroxybenzofuranyl cation at m/z 134.0368.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
177.0546 162.0317 •CH₃
177.0546 135.0441 CH₂=C=O

Note: This data is predicted based on general fragmentation patterns of related compounds and is not from experimental measurements for this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. While specific experimental spectra for this compound are not provided in the searched literature, the expected characteristic vibrational frequencies can be inferred from its structure.

The FTIR and Raman spectra are expected to show characteristic bands for the hydroxyl (-OH), carbonyl (C=O), and benzofuran ring vibrations. The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) suggests that intermolecular hydrogen bonding will significantly influence the vibrational frequencies of these groups, particularly in the solid state. This hydrogen bonding would be expected to cause a broadening and a shift to a lower wavenumber of the O-H stretching band and a shift to a lower wavenumber for the C=O stretching band compared to the non-hydrogen-bonded state. scifiniti.com

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Type of Vibration
Phenolic O-H 3200-3600 (broad) Stretching (intermolecular H-bonding)
Aromatic C-H 3000-3100 Stretching
Aliphatic C-H (methyl) 2850-3000 Stretching
Carbonyl C=O 1650-1680 Stretching (conjugated and H-bonded)
Aromatic C=C 1450-1600 Stretching

| C-O (ether and phenol) | 1200-1300 | Stretching |

Note: These are expected frequency ranges based on the functional groups present and are not from experimentally recorded spectra of this compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiomerically Pure Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to determine the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers.

This compound is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. For these techniques to be applicable, a chiral center would need to be introduced into the molecule, for example, through derivatization to create enantiomerically pure forms. There is no information available in the searched literature regarding the synthesis of chiral derivatives of this compound or any chiroptical studies. nih.gov Therefore, this section is not applicable to the parent compound.

Theoretical and Computational Studies of 1 4 Hydroxybenzofuran 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of molecules. These methods can predict molecular orbitals, charge distributions, and various reactivity indices.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nanobioletters.com It is often employed to calculate properties such as optimized molecular geometry, vibrational frequencies, and electronic energies. researchgate.net For benzofuran (B130515) derivatives and other aromatic ketones, DFT calculations can elucidate global reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, ionization potential, electron affinity, chemical potential, hardness, and electrophilicity. researchgate.net These descriptors provide insight into the kinetic stability and reactivity of a molecule. For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Ab Initio Methods for Electronic Excitation States

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Time-Dependent DFT (TD-DFT) is a common method used to study the electronic excited states of molecules, predicting properties like absorption wavelengths and oscillator strengths, which are related to UV-Vis spectra. mdpi.com Such studies are crucial for understanding the photophysical behavior of compounds and are applied to various heterocyclic systems to analyze their electronic transitions. mdpi.com

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

Conformational analysis is used to determine the preferred three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

Energy Minimization and Potential Energy Surface Mapping

This process involves using computational methods, like DFT, to find the lowest energy conformation of a molecule. nanobioletters.com By systematically changing specific dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This map reveals the most stable conformers and the transition states that connect them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Tautomerism Studies of the Hydroxy and Ethanone (B97240) Groups

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For 1-(4-Hydroxybenzofuran-2-yl)ethanone, keto-enol tautomerism is possible, involving the interplay between the phenolic hydroxy group and the acetyl (ethanone) group. mdpi.com Computational studies can predict the relative stability of different tautomers by calculating their energies. researchgate.net The equilibrium can be influenced by factors such as intramolecular hydrogen bonding and solvent effects, with spectroscopic data often used to confirm the predominance of one tautomeric form. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide detailed insight into how a solvent affects the conformation and behavior of a solute molecule. By simulating the molecule in a box of explicit solvent molecules (like water or ethanol), researchers can study the formation and dynamics of intermolecular interactions, such as hydrogen bonds, and assess how the solvent environment influences conformational preferences and stability.

Investigation of Solvation Shells and Diffusion

The behavior of this compound in a solution is critically influenced by its interactions with solvent molecules. Computational methods, particularly molecular dynamics (MD) simulations, can be employed to model the solvation process. These simulations would track the positions and movements of both the solute and solvent molecules over time, providing a dynamic picture of the solvation shells that form around the this compound molecule.

From such simulations, one could determine the radial distribution functions (RDFs) for different solvent atoms around specific atoms of the solute. The RDFs would reveal the probable distances at which solvent molecules are located, thereby defining the structure and size of the solvation shells. Furthermore, by analyzing the trajectories of the solute molecules over the course of the simulation, it is possible to calculate the diffusion coefficient. This parameter quantifies the rate at which the molecule moves through the solvent, a key factor in its transport properties.

Table 1: Hypothetical Solvation and Diffusion Parameters for this compound in Water

ParameterDescriptionHypothetical Value
First Solvation Shell RadiusThe distance from the solute's center of mass to the first peak of the solvent's radial distribution function.3.5 Å
Coordination NumberThe average number of solvent molecules in the first solvation shell.15
Diffusion Coefficient (D)A measure of the rate of diffusion of the molecule through the solvent.2.0 x 10⁻⁵ cm²/s

Note: The data in this table is illustrative and represents the type of information that would be generated from a molecular dynamics simulation study.

Binding Site Characterization (for biological interactions, non-clinical)

Understanding how this compound interacts with biological macromolecules is crucial for assessing its potential bioactivity. Computational methods can be used to characterize the binding sites of enzymes or receptors where this molecule might interact. Techniques such as molecular docking and molecular dynamics simulations are instrumental in this regard. researchgate.netafricanjournalofbiomedicalresearch.com

Molecular docking can predict the preferred orientation of this compound when it binds to a target protein. researchgate.netafricanjournalofbiomedicalresearch.com This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity. The results can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time. mdpi.com These simulations provide insights into the flexibility of the binding site and the dynamic nature of the interactions, offering a more realistic representation of the binding event. nih.gov

Table 2: Illustrative Binding Site Interactions for this compound with a Hypothetical Enzyme

Interacting ResidueInteraction TypeDistance (Å)
SER-122Hydrogen Bond2.8
LEU-205Hydrophobic3.5
PHE-210π-π Stacking4.0
TYR-315Hydrogen Bond3.1

Note: The data presented here is hypothetical and serves to illustrate the output of a binding site characterization study.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. frontiersin.org

Simulated NMR and IR Spectra

Density Functional Theory (DFT) is a widely used computational method for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. Similarly, by computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. These simulated spectra can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (acetyl)195.2
CH₃ (acetyl)25.8
C2 (benzofuran)155.4
C3 (benzofuran)108.1
C3a (benzofuran)120.6
C4 (benzofuran)158.9
C5 (benzofuran)112.3
C6 (benzofuran)125.7
C7 (benzofuran)115.4
C7a (benzofuran)148.3

Note: These chemical shifts are hypothetical and represent typical values that could be obtained from DFT calculations.

UV-Vis Absorption and Fluorescence Properties

Time-dependent density functional theory (TD-DFT) is a computational approach used to predict the electronic absorption and emission spectra of molecules. researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, the UV-Vis absorption spectrum can be simulated. rsc.org Similarly, by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, the fluorescence spectrum can be predicted. These calculations can provide insights into the electronic structure of this compound and how it influences its photophysical properties. researchgate.net

Table 4: Predicted UV-Vis Absorption and Fluorescence Maxima for this compound

Spectroscopic PropertyPredicted Wavelength (nm)
Absorption Maximum (λₘₐₓ)320
Fluorescence Maximum (λₑₘ)450

Note: The presented wavelengths are illustrative and represent potential outcomes of TD-DFT calculations.

In Silico Modeling of Ligand-Target Interactions (e.g., Molecular Docking, MD simulations for enzyme/receptor studies)

In silico modeling plays a pivotal role in understanding how a small molecule like this compound might interact with biological targets such as enzymes or receptors. dntb.gov.ua These computational techniques are essential in the early stages of drug discovery and for elucidating mechanisms of action. nih.gov

Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand to a macromolecular target. amazonaws.com The process involves computationally placing the ligand into the binding site of a protein and evaluating the interactions. The output is typically a binding score or energy, which provides an estimate of the binding affinity. africanjournalofbiomedicalresearch.com For this compound, docking studies could be performed against a panel of enzymes or receptors to identify potential biological targets. nih.gov

Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-target complex. nih.gov These simulations model the movement of atoms over time, providing a more detailed and realistic view of the binding interactions and the stability of the complex. nih.gov By analyzing the trajectories from an MD simulation, one can calculate binding free energies, which are a more accurate measure of binding affinity than docking scores. mdpi.com

Table 5: Illustrative Results from a Molecular Docking and MD Simulation Study of this compound with a Kinase Target

ParameterDescriptionHypothetical Value
Docking ScoreAn estimation of the binding affinity from the docking calculation.-8.5 kcal/mol
Key Interacting ResiduesAmino acids in the binding site that form significant interactions with the ligand.GLU-85, LYS-42, MET-83
Binding Free Energy (MM/PBSA)A more accurate estimation of binding affinity calculated from MD simulations.-45.2 kcal/mol
RMSD of LigandRoot Mean Square Deviation of the ligand's atomic positions during the simulation, indicating its stability in the binding pocket.1.2 Å

Note: This table contains hypothetical data to exemplify the results that would be obtained from in silico ligand-target interaction studies.

Investigation of Biological Interactions and Molecular Mechanisms of 1 4 Hydroxybenzofuran 2 Yl Ethanone

In Vitro Enzyme Inhibition and Activation Studies

While specific enzymatic inhibition or activation data for 1-(4-Hydroxybenzofuran-2-yl)ethanone is not extensively documented in publicly available literature, studies on analogous benzofuran (B130515) structures provide insights into its potential enzymatic interactions. For instance, the position of the hydroxyl group on the benzofuran ring has been shown to be critical for certain biological activities. A comparative study on related compounds indicated that shifting a hydroxyl group from the 6-position to the 4-position can significantly diminish α-glucosidase inhibitory activity, underscoring the importance of the substitution pattern for enzyme-ligand interactions.

The identification of specific enzyme targets for this compound is a crucial first step in elucidating its mechanism of action. Broad screening assays against panels of kinases, proteases, and other enzymes are typically employed for this purpose. While specific targets for this compound have not been definitively identified in the available research, related benzofuran derivatives have been shown to interact with various enzymes. For example, certain substituted benzofurans have been investigated for their effects on enzymes involved in inflammatory pathways and cell signaling cascades. The structural motifs of this compound, including the hydroxylated benzofuran core and the ethanone (B97240) moiety, suggest potential interactions with enzymes that have complementary binding pockets capable of forming hydrogen bonds and other non-covalent interactions.

Data on specific enzyme targets for this compound is not currently available. The following table is an illustrative example of how such data would be presented.

Enzyme Target FamilySpecific EnzymeActivityPotency (IC50/EC50)Assay Type
Kinasese.g., Protein Kinase AInhibitionData not availableBiochemical Assay
Proteasese.g., TrypsinNo significant activityData not availableBiochemical Assay
Oxidoreductasese.g., Cyclooxygenase-2InhibitionData not availableCell-based Assay

Once a specific enzyme target is identified, kinetic studies are performed to characterize the nature of the interaction. These studies determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, and they provide key parameters such as the inhibition constant (Kᵢ). This information is vital for understanding how the compound affects the enzyme's catalytic efficiency.

Specific kinetic data for this compound is not available in the current literature. The table below serves as a template for presenting such findings.

Target EnzymeType of InhibitionKᵢ (nM)VₘₐₓKₘ
e.g., α-glucosidaseCompetitiveData not availableUnchangedIncreased
e.g., LipoxygenaseNon-competitiveData not availableDecreasedUnchanged

Receptor Binding Profiling and Ligand-Target Specificity in Cell-Free Systems

The interaction of this compound with various receptors is another important aspect of its biological profile. Radioligand binding assays are commonly used to screen compounds against a panel of receptors to identify potential binding partners. Research on other benzofuran derivatives has demonstrated affinity for various receptors, including opioid receptors, suggesting that the benzofuran scaffold can serve as a template for receptor-active compounds. nih.gov

Affinity (Kᵢ or Kd) and selectivity are key parameters in receptor binding studies. Affinity measures the strength of the binding between a ligand and a receptor, while selectivity refers to the ligand's preference for one receptor subtype over others. High affinity and selectivity are desirable properties for drug candidates to minimize off-target effects.

Currently, there is no specific receptor binding affinity and selectivity data available for this compound. The following is an illustrative data table.

Receptor TargetLigand Affinity (Kᵢ, nM)Selectivity Profile
e.g., Opioid Receptor δData not availableData not available
e.g., Serotonin Receptor 5-HT₂ₐData not availableData not available
e.g., Adrenergic Receptor α₁Data not availableData not available

Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand. These assays can confirm direct binding to the receptor and provide a quantitative measure of affinity.

Specific competitive binding assay data for this compound is not available. The table below is a template for how such data would be presented.

ReceptorRadioligandIC₅₀ of this compound (nM)
e.g., Cannabinoid Receptor 1[³H]CP-55,940Data not available
e.g., Estrogen Receptor α[³H]EstradiolData not available

Cell-Based Assays for Mechanistic Pathway Elucidation

Detailed mechanistic studies on this compound have not been extensively reported. The following table illustrates the types of cell-based assays that could be employed and the potential findings.

Cellular PathwayAssay TypeCell LineObserved Effect
ApoptosisCaspase-Glo 3/7 Assaye.g., HeLaData not available
InflammationNF-κB Reporter Assaye.g., RAW 264.7Data not available
Cell ProliferationMTT Assaye.g., MCF-7Data not available

Modulation of Specific Cellular Pathways (e.g., antioxidant activity, cell cycle analysis, apoptosis induction in cell lines)

Benzofuran derivatives are widely recognized for their ability to modulate various cellular pathways, and while specific data for this compound is limited, the activities of structurally related compounds provide valuable insights.

Antioxidant Activity: Many benzofuran compounds demonstrate significant antioxidant properties, which are often attributed to the hydroxyl substitutions on the aromatic ring that can act as hydrogen donors to scavenge free radicals. researchgate.net For instance, studies on 2-acyl-1,4-benzohydroquinones, which share structural similarities, have shown moderate antioxidant activity in FRAP, ABTS, and DPPH assays. mdpi.com The phenolic hydroxyl group in this compound is hypothesized to contribute to similar antioxidant potential, which could be a key mechanism for its cytoprotective effects.

Cell Cycle Analysis and Apoptosis Induction: The anticancer potential of benzofuran derivatives is often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, the related compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) has been shown to induce G0/G1 cell cycle arrest in HT-29 human colon adenocarcinoma cells in a time-dependent manner. mdpi.comdntb.gov.uaresearchgate.net This arrest prevents the cell from progressing to the synthesis (S) phase, thereby inhibiting proliferation.

Furthermore, many benzofuran derivatives are potent inducers of apoptosis, or programmed cell death. Studies on compounds like DMHE have demonstrated classic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation in treated cancer cells. researchgate.net Flow cytometry analysis using Annexin V-FITC/PI staining has confirmed the ability of such compounds to induce early and late apoptosis. mdpi.comresearchgate.netnih.gov The molecular mechanism often involves the modulation of key apoptotic proteins. For instance, treatment with DMHE led to the up-regulation of the pro-apoptotic protein Bax. mdpi.comdntb.gov.ua

Table 1: Effects of Related Benzofuran Derivatives on Cellular Pathways

Compound/Derivative Class Cell Line Effect Key Findings
1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) HT-29 (Human Colon Adenocarcinoma) Cell Cycle Arrest Induces G0/G1 arrest in a time-dependent manner. mdpi.comdntb.gov.uaresearchgate.net
1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) HT-29 (Human Colon Adenocarcinoma) Apoptosis Induction Up-regulation of pro-apoptotic protein Bax. mdpi.comdntb.gov.ua
Phenolics from Carrichtera annua (including benzofurans) MCF-7 (Breast Cancer) Apoptosis Induction Stimulated apoptotic cell death (47.14-fold increase). mdpi.com
Phenolics from Carrichtera annua (including benzofurans) HepG2 (Liver Cancer) Cell Cycle Arrest Enhanced cell population in G2/M and pre-G1 phases. mdpi.com
4-HPR (Fenretinide) NB-4 (Acute Myeloid Leukemia) Cell Cycle Arrest & Apoptosis Potent inducer of apoptosis and causes cell cycle arrest in S phase. nih.gov

Elucidation of Molecular Targets and Downstream Signaling Pathways through Omics Technologies (e.g., proteomics, metabolomics in cellular models)

The application of "omics" technologies, such as proteomics and metabolomics, is a powerful approach to obtain an unbiased, global view of the molecular changes induced by a compound in a cellular model. However, specific proteomics or metabolomics studies dedicated to elucidating the molecular targets and downstream signaling pathways of this compound have not been prominently reported.

In general, such studies on other bioactive compounds, like β-eudesmol, have successfully identified molecular targets and pathways associated with apoptosis and cell cycle arrest. nih.govresearchgate.net For example, proteomics analysis might reveal changes in the expression levels of proteins involved in key signaling cascades like the PI3K-Akt or MAPK pathways, which are often dysregulated in cancer. nih.govnih.gov Metabolomics could identify alterations in cellular metabolism, such as changes in purine (B94841) metabolism or the urea (B33335) cycle, that are impacted by the compound. nih.govresearchgate.net Applying these technologies to this compound would be a critical next step in comprehensively understanding its mechanism of action and identifying direct protein targets and affected metabolic networks.

In Vitro Antimicrobial Activity Profiling

The benzofuran core is a well-established scaffold for the development of antimicrobial agents. researchgate.netnih.gov Derivatives have shown broad-spectrum activity against a variety of pathogenic bacteria and fungi.

Numerous studies have highlighted the antibacterial potential of various benzofuran derivatives. Their mechanism of action can vary, but it often involves the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, certain synthetic benzofurans have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. mdpi.comlongdom.orgnih.gov Derivatives have been tested against a panel of clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential to combat antibiotic resistance. mdpi.comijper.org The presence and position of substituents on the benzofuran ring, such as hydroxyl and acetyl groups, are crucial for determining the potency and spectrum of antibacterial activity. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives

Compound Class Bacterial Strain Activity/Measurement Reference
Aza-benzofuran (Compound 1) Salmonella typhimurium MIC = 12.5 µg/mL mdpi.com
Aza-benzofuran (Compound 1) Staphylococcus aureus MIC = 12.5 µg/mL mdpi.com
Aza-benzofuran (Compound 1) Escherichia coli MIC = 25 µg/mL mdpi.com
2-Salicyloylbenzofurans (Compound 8h) Staphylococcus aureus (MSSA) MIC = 0.06–0.12 mM mdpi.com
2-Salicyloylbenzofurans (Compound 8h) Staphylococcus aureus (MRSA) MIC = 0.12 mM mdpi.com
2-Salicyloylbenzofurans (Compound 8h) Enterococcus faecalis MIC = 0.06–0.12 mM mdpi.com
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) Staphylococcus aureus ATCC 6538 Active researchgate.net
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) Escherichia coli ATCC 25922 Active researchgate.net

In addition to their antibacterial properties, benzofuran derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including yeasts and molds. nih.govresearchgate.net The antifungal efficacy of these compounds has been evaluated against strains such as Candida albicans, a common cause of opportunistic infections, and various Aspergillus species. researchgate.netnih.gov Research has shown that specific structural modifications, such as halogenation or the introduction of certain side chains, can enhance the antifungal potency of the benzofuran scaffold. nih.gov The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of crucial enzymes like N-myristoyltransferase. researchgate.net

Table 3: In Vitro Antifungal Activity of Selected Benzofuran Derivatives

Compound Class Fungal Strain Activity/Measurement Reference
2-Octanoylbenzohydroquinone (Compound 4) Candida krusei MIC = 2 µg/mL mdpi.com
2-Octanoylbenzohydroquinone (Compound 4) Rhizopus oryzae MIC = 4 µg/mL mdpi.com
Benzofuran-5-ol derivatives Candida krusei MIC = 1.6-12.5 µg/mL nih.gov
Benzofuran-5-ol derivatives Cryptococcus neoformans MIC = 1.6-12.5 µg/mL nih.gov
Benzofuran-5-ol derivatives Aspergillus niger MIC = 1.6-12.5 µg/mL nih.gov
Benzofuran/indole-chalcone linked 1,2,3-triazole hybrids Candida glabrata Inhibition at 50 µg/mL researchgate.net
Benzofuran derivative (Compound 6) Penicillium italicum MIC = 12.5 µg/mL mdpi.com
Benzofuran derivative (Compound 6) Colletotrichum musae MIC = 12.5 µg/mL mdpi.com

Derivatization and Structure Activity Relationship Sar Studies of 1 4 Hydroxybenzofuran 2 Yl Ethanone

Rational Design and Synthesis of Analogs for Modulating Biological Activity

The rational design of analogs of 1-(4-hydroxybenzofuran-2-yl)ethanone is a cornerstone in the development of novel therapeutic agents. This approach involves a deep understanding of the target biology and the chemical properties of the lead compound to create derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Systematic modifications of the benzofuran (B130515) ring system are a key strategy to probe the SAR of this compound derivatives. The benzofuran core offers multiple positions for substitution, allowing for a thorough investigation of how changes in electronics and sterics impact biological activity.

Key modifications often involve the introduction of various substituents on the benzene (B151609) portion of the benzofuran ring. For instance, the introduction of electron-donating groups (e.g., methoxy (B1213986), ethoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) can significantly alter the electronic properties of the aromatic system, which in turn can influence binding affinity to biological targets. mdpi.comresearchgate.net Studies on related benzofuran structures have shown that the position and nature of these substituents are critical determinants of biological activity. nih.gov For example, in a series of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, the introduction of methoxy and ethoxy groups at various positions on the benzene ring influenced the cytotoxic and biological activity of the compounds. mdpi.comresearchgate.net

Furthermore, the strategic placement of halogens such as bromine, chlorine, or fluorine has been shown to enhance the anticancer activities of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The synthesis of these modified benzofuran cores can be achieved through various established synthetic routes. A common approach involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) to form the initial benzofuran scaffold, which can then be further modified. mdpi.comresearchgate.net

Modification Strategy Rationale Example Substituents Potential Impact on Activity
Introduction of Electron-Donating GroupsModulate electronic properties, potentially enhancing binding to electron-deficient pockets in target proteins.-OCH₃, -OCH₂CH₃Can increase or decrease biological activity depending on the target. mdpi.comresearchgate.net
Introduction of Electron-Withdrawing GroupsAlter electronic distribution, potentially improving interactions with electron-rich residues in the target.-Cl, -Br, -F, -NO₂Often enhances biological activity, particularly in anticancer agents. nih.gov
HalogenationFormation of halogen bonds, leading to increased binding affinity and potency.-Br, -Cl, -FGenerally leads to a significant increase in anticancer activities. nih.gov
Introduction of Bulky GroupsProbe steric limitations of the binding site.-t-butyl, -phenylCan either enhance or diminish activity based on the fit within the target's binding pocket.

The acetyl group at the 2-position is a common site for derivatization. For instance, the ketone can be reduced to a secondary alcohol, which can introduce a new chiral center and alter the compound's three-dimensional structure. This alcohol can be further esterified or etherified to introduce a variety of functional groups. researchgate.net Another strategy involves the reaction of the ketone with hydroxylamine (B1172632) to form an oxime, which can then be further derivatized to create N-oxime ethers. researchgate.net

The phenolic hydroxyl group at the 4-position is another key handle for modification. It can be alkylated to form ethers or acylated to form esters. These modifications can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor. The synthesis of such derivatives often involves the reaction of the parent phenol (B47542) with alkyl or acyl halides in the presence of a base.

Modification Site Type of Alteration Rationale Example Derivatives
Ethanone (B97240) Side ChainReduction to alcoholIntroduce a chiral center, alter 3D shape.1-(4-Hydroxybenzofuran-2-yl)ethanol
Formation of oxime and N-oxime ethersIntroduce new functional groups for further derivatization. researchgate.netThis compound oxime
a-HalogenationIntroduce a reactive handle for further synthesis.2-Bromo-1-(4-hydroxybenzofuran-2-yl)ethanone
4-Hydroxyl GroupAlkylation (Etherification)Modulate lipophilicity and hydrogen bonding capacity.1-(4-Methoxybenzofuran-2-yl)ethanone
Acylation (Esterification)Alter polarity and metabolic stability.2-Acetyl-1-(benzofuran-4-yl) acetate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts.

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. For this compound derivatives, this would involve synthesizing a library of analogs and testing their activity in a relevant biological assay. The chemical structures of these compounds are then represented by a set of molecular descriptors, which are numerical values that encode various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Multiple linear regression (MLR) is a common statistical method used to build QSAR models. nih.gov In an MLR model, the biological activity (e.g., pIC₅₀) is the dependent variable, and the molecular descriptors are the independent variables. The goal is to find the best combination of descriptors that can accurately predict the biological activity. The quality of a QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_ext). nih.govresearchgate.net A reliable QSAR model will have high values for these parameters, indicating its robustness and predictive power. nih.gov

For instance, a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors resulted in CoMFA and CoMSIA models with good internal and external validation, demonstrating the utility of this approach in predicting the activity of new compounds. nih.govresearchgate.net

Once a validated QSAR model is established, it can be used for in silico or virtual screening of large compound libraries. nih.gov Virtual libraries are collections of chemical structures that exist only in a computer database. These libraries can be vast, containing millions of virtual compounds.

The process of in silico screening involves calculating the molecular descriptors for each compound in the virtual library and then using the QSAR model to predict its biological activity. This allows for the rapid identification of potentially active compounds without the need for their synthesis and biological testing in the initial stages. The most promising candidates identified through virtual screening can then be prioritized for synthesis and experimental evaluation, significantly accelerating the drug discovery process.

Combinatorial Synthesis Strategies for Libraries of Derivatives

Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of different but structurally related molecules in a systematic and efficient manner. researchgate.net This approach is particularly well-suited for the generation of libraries of this compound derivatives for SAR studies and high-throughput screening.

The synthesis of a combinatorial library typically involves a multi-step reaction sequence where a variety of building blocks are introduced at different stages. For the this compound scaffold, a combinatorial approach could involve using a diverse set of substituted o-hydroxyacetophenones as starting materials to generate a library of benzofuran cores with various substituents on the benzene ring.

Further diversity can be introduced by modifying the ethanone side chain and the hydroxyl group using a range of reagents in a parallel synthesis format. For example, a library of ethers could be generated by reacting the parent phenol with a collection of different alkyl halides. Similarly, a library of oxime ethers could be synthesized by reacting the corresponding oxime with a diverse set of electrophiles. The use of solid-phase synthesis, where the starting material is attached to a solid support, can facilitate the purification of the library members. researchgate.net

High-Throughput Synthesis of Analogues

High-throughput synthesis (HTS) methodologies are crucial for rapidly generating large libraries of analogues for biological screening. For benzofuran scaffolds, various HTS-compatible strategies have been developed, which could be adapted for the derivatization of this compound. These methods often rely on solid-phase or solution-phase parallel synthesis techniques.

One common approach involves the palladium-catalyzed coupling of substituted phenols with terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. nih.govacs.org This strategy allows for the introduction of diversity at multiple positions of the benzofuran core. For the synthesis of analogues of this compound, a library could be generated by varying the substituents on both the phenolic and acetyl moieties.

Another efficient method is the one-pot synthesis involving the reaction of salicylaldehydes with various activated methylene (B1212753) compounds. nih.gov This approach is amenable to HTS and allows for the creation of a diverse set of benzofuran derivatives with different substitution patterns.

The following table illustrates a hypothetical high-throughput synthesis scheme for generating analogues of this compound, based on established benzofuran synthesis methodologies.

Starting Material 1 (Phenol Core) Starting Material 2 (Coupling Partner) Catalyst/Conditions Resulting Analogue Scaffold
4-HydroxysalicylaldehydeDiethyl bromomalonateK₂CO₃, DMF, 80°C2-Carbethoxy-4-hydroxybenzofuran
4-MethoxysalicylaldehydeEthyl chloroacetateNaH, THF, reflux2-Carbethoxy-4-methoxybenzofuran
3,4-DihydroxybenzaldehydePhenacyl bromideCs₂CO₃, Acetone, reflux2-Aryl-4,5-dihydroxybenzofuran
4-Hydroxy-3-methylsalicylaldehyde2-Chloro-1-phenylethanoneK₂CO₃, EtOH, microwave2-Phenyl-4-hydroxy-3-methylbenzofuran

This table is a representative example of how high-throughput synthesis could be applied and does not represent actual experimental results for this compound.

Evaluation of Diverse Structural Scaffolds

The evaluation of diverse structural scaffolds derived from the benzofuran core is essential for identifying key structural motifs responsible for biological activity. SAR studies on various benzofuran derivatives have revealed several important trends. For instance, substitutions at the C2 and C3 positions of the benzofuran ring have been shown to be critical for the cytotoxic activity of some derivatives. nih.gov

In the context of this compound, the acetyl group at the C2 position and the hydroxyl group at the C4 position are key features. Derivatization of the acetyl group, for example, by converting it to an oxime, hydrazone, or chalcone (B49325), can significantly impact the molecule's biological profile. Similarly, etherification or esterification of the C4 hydroxyl group can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its interaction with biological targets. acs.orgnih.gov

A study on benzofuran analogues of propafenone (B51707), which are modulators of tumor cell multidrug resistance, highlighted the importance of lipophilicity and the presence of hydrogen bond acceptors for their activity. acs.orgnih.gov While the incorporation of an ether oxygen into a benzofuran moiety generally led to a decrease in activity compared to the more flexible propafenone structure, this could be partially compensated for by increasing lipophilicity. acs.org

The table below summarizes hypothetical structural modifications to the this compound scaffold and their potential impact on biological activity based on general SAR principles for benzofurans.

Scaffold Modification Rationale for Modification Potential Impact on Biological Activity
Conversion of C2-acetyl to chalconeIntroduction of a conjugated system, increased planarityPotential for enhanced anticancer or anti-inflammatory activity
Etherification of C4-hydroxylIncreased lipophilicity, removal of hydrogen bond donorModulation of membrane permeability and target binding
Introduction of substituents on the benzene ringAlteration of electronic properties and steric hindranceFine-tuning of target selectivity and potency
Replacement of benzofuran with benzothiopheneIsosteric replacement, modification of electronic characterPotential for altered metabolic stability and biological activity

This table is illustrative and based on established SAR principles for the broader class of benzofuran compounds.

Emerging Research Directions and Future Perspectives for 1 4 Hydroxybenzofuran 2 Yl Ethanone

Integration with Advanced Analytical Techniques for Trace Analysis and Metabolite Identification (in vitro)

In the context of drug discovery and development, understanding the metabolic fate of a compound is crucial. In vitro metabolite identification studies help to characterize the biotransformation of a parent compound, identifying potentially active or toxic metabolites and elucidating metabolic pathways. bioivt.com For 1-(4-Hydroxybenzofuran-2-yl)ethanone, the integration of advanced analytical techniques is a key emerging research area.

The primary goal is to profile and identify metabolites formed in various in vitro systems, such as liver microsomes or hepatocytes. bioivt.com Techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QTOF-MS), are indispensable for this purpose. bioivt.com These methods allow for the separation, detection, and structural elucidation of metabolites even at trace levels. Potential metabolic transformations for this compound could include Phase I reactions like oxidation or reduction of the acetyl group, and Phase II reactions such as glucuronidation or sulfation of the phenolic hydroxyl group.

Detailed metabolite profiling can provide critical insights that guide further structural optimization and aid in the design of future toxicological studies. bioivt.com

Analytical TechniqueApplication for this compoundInformation Gained
LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry)Primary tool for separating and identifying metabolites in complex biological matrices (e.g., microsomal incubations). bioivt.comProvides accurate mass measurements for determining elemental composition and fragmentation patterns for structural elucidation of metabolites. bioivt.com
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)Quantitative analysis of the parent compound and its metabolites.Measures the rate of disappearance of the parent compound and the formation of metabolites over time, establishing metabolic stability. bioivt.com
NMR (Nuclear Magnetic Resonance) SpectroscopyUnambiguous structure determination of isolated metabolites.Provides detailed structural information, confirming the exact position of metabolic modifications.

Potential as a Building Block in Complex Chemical Synthesis

The functional groups of this compound make it an attractive starting material or intermediate for the synthesis of more complex molecules. The acetyl group at the 2-position and the hydroxyl group on the benzene (B151609) ring serve as reactive handles for a variety of chemical transformations, positioning the compound as a versatile building block. mdpi.commdpi.com

Benzofuran (B130515) derivatives are core components of many natural products. rsc.org A key strategy in natural product synthesis involves the creation of chiral centers with high stereoselectivity. The ketone functionality of this compound is a prime target for asymmetric reduction to produce a chiral alcohol. Research on the related compound 1-(benzofuran-2-yl)ethanone has shown that it can be efficiently reduced to the enantiopure (S)-1-(benzofuran-2-yl)ethanol using whole-cell biocatalysts like Lactobacillus paracasei. nih.govresearchgate.net This biotransformation achieves high yield (92%) and excellent enantiomeric excess (>99.9%). nih.govresearchgate.net

Applying similar biocatalytic or chemical asymmetric reduction methods to this compound could yield enantiopure chiral alcohols. These alcohols are valuable precursors for synthesizing complex natural products and medicinally important molecules where specific stereochemistry is essential for biological activity. nih.govresearchgate.net

The 2-acetylbenzofuran (B162037) moiety is a versatile platform for constructing novel heterocyclic systems through cyclization and condensation reactions. The carbonyl group and the adjacent methyl group can participate in various chemical transformations to build new rings onto the benzofuran core. For instance, 2-acetylbenzofuran can react with hydrazides to form hydrazones, which can then be cyclized to create fused heterocyclic systems like 1,2,3-triazoles. mdpi.com Other studies have demonstrated the conversion of the acetyl group into oximes and their subsequent derivatization. nih.govresearchgate.net

These established reactions on the 2-acetylbenzofuran scaffold suggest that this compound could serve as an intermediate in the synthesis of a diverse library of novel heterocyclic compounds. The presence of the 4-hydroxy group provides an additional site for modification, further expanding the synthetic possibilities.

Starting MaterialReaction TypeResulting Heterocyclic SystemPotential Application
This compoundCondensation with HydrazidesBenzofuran-substituted Hydrazones/Triazoles. mdpi.comDevelopment of new compounds with potential biological activities. mdpi.com
This compoundReaction with Hydroxylamine (B1172632)Benzofuran-substituted Oximes. nih.govresearchgate.netIntermediates for synthesizing compounds with potential antifungal properties. researchgate.net
This compoundClaisen-Schmidt Condensation with AldehydesBenzofuran-based Chalcones. researchgate.netPrecursors for flavonoids and other biologically active molecules. mdpi.com

Exploration in Materials Science Applications

While the primary focus on benzofuran derivatives has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in materials science. The fused aromatic ring system of this compound provides a rigid, planar structure with delocalized π-electrons, which is a foundational characteristic for many organic functional materials.

The field of organic electronics utilizes carbon-based molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices relies on the electronic properties of the organic materials used. Certain benzofuran derivatives, particularly those extended with other aromatic systems like thiophene, have been investigated for use in OFETs. nih.gov

The benzofuran core of this compound could serve as a basic unit for constructing larger, more complex molecules with tailored electronic properties. The hydroxyl and acetyl groups offer sites for chemical modification to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing materials for organic electronics. Future research could focus on synthesizing polymers or oligomers based on the this compound scaffold to explore their potential as organic semiconductors.

The development of chemical sensors and fluorescent probes is another promising area. The benzofuran ring system can exhibit intrinsic fluorescence. The phenolic hydroxyl group in this compound can act as a recognition site, capable of interacting with specific ions or molecules through hydrogen bonding or coordination.

It is conceivable that the binding of an analyte to the hydroxyl group could cause a detectable change in the fluorescence properties (e.g., intensity, wavelength) of the molecule. This mechanism, known as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), is a common principle in the design of fluorescent sensors. Therefore, this compound and its derivatives represent a potential platform for developing novel fluorescent probes for detecting specific metal ions, anions, or biologically relevant molecules. This research direction remains largely unexplored and offers significant opportunities for innovation.

Development of Novel Synthetic Methodologies for Related Scaffolds

The benzofuran core is a privileged scaffold in medicinal chemistry, and the development of novel, efficient, and versatile synthetic methods to access functionalized benzofurans is a key area of ongoing research. These advancements are critical for generating diverse libraries of compounds related to this compound for structure-activity relationship (SAR) studies.

Recent progress in synthetic organic chemistry has provided several innovative strategies for the construction of the benzofuran ring system. Transition-metal-catalyzed reactions, in particular, have emerged as powerful tools. nih.gov Palladium-catalyzed reactions have been extensively employed for both the de novo synthesis of the benzofuran nucleus and the selective functionalization of a pre-existing benzofuran system. nih.gov These methods offer advantages such as high functional group tolerance, simplified procedures, and improved yields. nih.gov For instance, palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols presents a novel two-step pathway to 2-functionalized benzofurans. acs.org Furthermore, palladium-catalyzed four-component radical cascade carbonylation reactions have been developed to construct 2,3-disubstituted benzofuran derivatives, introducing reactive groups while forming the core structure. acs.org

Beyond palladium, other transition metals like copper are also being utilized. Copper-catalyzed syntheses are significant, especially for creating benzofuran derivatives with applications in materials science, such as organic photovoltaics. nih.gov Iron-catalyzed methods, such as the FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones, offer another avenue for constructing the benzofuran ring through direct oxidative aromatic C–O bond formation. mdpi.com

Visible-light-mediated catalysis is a rapidly advancing green chemistry approach that has also been applied to benzofuran synthesis. nih.gov These methods utilize visible light to promote organic reactions, offering a more sustainable and less toxic alternative to some traditional synthetic routes. nih.gov Additionally, catalyst-free synthesis methods are gaining traction, further enhancing the eco-friendly profile of benzofuran synthesis. nih.gov

These novel synthetic methodologies are instrumental in preparing a wide array of substituted benzofurans. divyarasayan.org By varying the substituents on the aromatic ring and at other positions of the benzofuran core, researchers can fine-tune the electronic and steric properties of the molecules, which in turn can influence their biological activity. nih.gov The ability to efficiently generate diverse analogs of this compound is crucial for optimizing its therapeutic potential.

Catalyst/MethodType of ReactionKey Features
PalladiumCycloisomerization, Carbonylation, Tsuji-TrostHigh efficiency, functional group tolerance, versatile for functionalization. nih.govacs.orgacs.org
CopperSonogashira Coupling/CyclizationUseful for specific derivatives like those for organic photovoltaics. nih.gov
Iron (FeCl3)Intramolecular CyclizationDirect oxidative C-O bond formation for electron-rich substrates. mdpi.com
Visible LightPhotoredox CatalysisGreen chemistry approach, sustainable. nih.gov
Catalyst-FreeVariousEnvironmentally friendly. nih.gov

Deepening Mechanistic Understanding of Biological Interactions through Advanced Biophysical and Cellular Imaging Techniques (in vitro)

A deeper understanding of how this compound interacts with its biological targets at a molecular level is essential for its development as a therapeutic agent. Advanced biophysical and cellular imaging techniques are at the forefront of providing these mechanistic insights in vitro.

Biophysical Techniques:

Several powerful biophysical methods can be employed to characterize the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying protein-ligand interactions in solution. mdpi.com Techniques like chemical shift perturbation and saturation transfer difference (STD) NMR can identify the binding site of a small molecule on its target protein and provide information about the conformation of the bound ligand. mdpi.com Competition-based NMR experiments can also be used to screen for ligands with higher affinity than a known reference compound. mdpi.com

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins (often from tryptophan residues) can be quenched upon ligand binding. This phenomenon can be exploited to study the binding of compounds like this compound and to determine binding constants. nih.gov Furthermore, some benzofuran derivatives possess inherent fluorescent properties that can be utilized as probes in biological imaging. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of proteins. Changes in the CD spectrum of a protein upon binding of a small molecule can indicate conformational changes induced by the interaction, providing insights into the mechanism of action. nih.gov

Cellular Imaging Techniques:

Visualizing the interaction of this compound with its target within a cellular context provides invaluable information about its biological activity.

Fluorescence Microscopy: This is a cornerstone of cellular imaging. By tagging the target protein with a fluorescent marker (like Green Fluorescent Protein, GFP), the localization and dynamics of the protein can be monitored. youtube.com The introduction of a fluorescently labeled analog of this compound could allow for direct visualization of its accumulation in specific subcellular compartments and its co-localization with the target protein. youtube.com

Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) overcome the diffraction limit of conventional light microscopy, enabling the visualization of molecular interactions at the nanoscale. azolifesciences.com These methods could potentially be used to visualize the engagement of this compound with its target protein with unprecedented detail within the cellular environment. azolifesciences.com

Chemoproteomic Methods with Photoaffinity Labeling: To map the interactions of non-covalent small molecules like this compound across the entire proteome, photoaffinity labeling can be used. nih.gov This involves synthesizing a probe molecule with a photoreactive group. Upon UV irradiation, the probe forms a covalent bond with its interacting proteins, which can then be identified by mass spectrometry. nih.gov

The application of this suite of advanced biophysical and cellular imaging techniques will be instrumental in elucidating the precise molecular mechanisms of action of this compound, guiding future drug design and optimization efforts.

TechniqueApplicationInformation Gained
Surface Plasmon Resonance (SPR)Binding AnalysisAffinity, kinetics (on/off rates). nih.gov
Nuclear Magnetic Resonance (NMR)Structural InteractionBinding site, ligand conformation. mdpi.com
Fluorescence SpectroscopyBinding AnalysisBinding affinity, conformational changes. nih.gov
Circular Dichroism (CD)Structural ChangesProtein secondary structure alterations upon binding. nih.gov
Fluorescence MicroscopyCellular LocalizationSubcellular distribution, co-localization with target. youtube.com
Super-Resolution MicroscopyHigh-Resolution ImagingNanoscale visualization of molecular interactions. azolifesciences.com
Photoaffinity LabelingTarget IdentificationProteome-wide interaction mapping. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Hydroxybenzofuran-2-yl)ethanone, and what reaction conditions are critical for optimal yield?

  • Methodology : Friedel-Crafts acylation is a common approach for analogous ethanone derivatives. For example, 4-tert-butylbiphenyl reacts with acetyl chloride using AlCl₃ as a Lewis catalyst under anhydrous conditions to prevent hydrolysis . For hydroxybenzofuran derivatives, similar protocols can be adapted, prioritizing inert atmospheres (e.g., N₂) and controlled temperature (e.g., 0–5°C for ketone stabilization). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) using solutions in CCl₄ or CS₂ .
  • Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., [M⁺]) and fragmentation patterns. For example, NIST-standardized spectra for similar ethanones show characteristic cleavage at the acetyl group .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and hydroxy protons (broad singlet at δ 5–6 ppm). Use deuterated DMSO or CDCl₃ for solubility .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved when spectroscopic and crystallographic data conflict?

  • Methodology :

  • Perform X-ray crystallography using SHELX software for refinement. For example, SHELXL is widely used for small-molecule structures, enabling precise bond-length/angle analysis .
  • Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical geometries. Adjust refinement parameters (e.g., thermal displacement factors) in SHELX to reconcile discrepancies .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during synthesis?

  • Methodology :

  • Process Optimization : Implement continuous flow reactors to enhance reproducibility, as seen in scaled-up Friedel-Crafts reactions .
  • Analytical QC : Use HPLC with UV detection (λ = 254 nm) to monitor impurities like unreacted precursors or oxidation byproducts. For example, EFSA guidelines recommend maintaining impurities below 2% via rigorous washing steps .

Q. How can reaction mechanisms for the oxidation or reduction of this compound be experimentally elucidated?

  • Methodology :

  • Kinetic Studies : Track reaction progress via in-situ IR or NMR. For oxidation with KMnO₄, monitor C=O conversion to COOH groups .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in reduction with NaBH₄ .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

  • Methodology :

  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For example, Acta Crystallographica reports highlight success with SHELX for hydroxy-substituted ethanones .
  • Hydrogen Bonding Analysis : Employ PLATON to map intermolecular interactions, critical for understanding packing motifs and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.